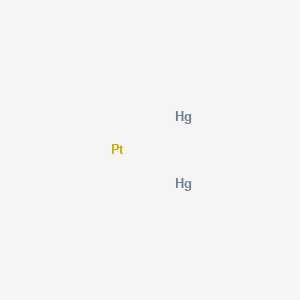
Mercury--platinum (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercury–platinum (2/1) is an intermetallic compound formed by the combination of mercury and platinum in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various scientific fields. The interaction between mercury and platinum results in the formation of stable intermetallic phases, which exhibit distinct physical and chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of mercury–platinum (2/1) typically involves the reaction of elemental mercury with platinum under controlled conditions. One common method is the electrodeposition of mercury onto platinum foils, followed by heating to facilitate the formation of intermetallic compounds. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of mercury–platinum (2/1) may involve similar techniques but on a larger scale. The use of advanced equipment such as thermogravimetry and differential scanning calorimetry ensures precise control over reaction conditions, leading to the efficient formation of the desired intermetallic compound .
Chemical Reactions Analysis
Types of Reactions: Mercury–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both mercury and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid, resulting in the formation of mercury(II) and platinum(IV) oxides.
Reduction: Reducing agents like hydrogen gas can reduce the compound back to its elemental forms.
Substitution: Mercury–platinum (2/1) can undergo substitution reactions with halogens, leading to the formation of halide complexes.
Major Products Formed: The major products formed from these reactions include various oxides, halides, and other intermetallic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Mercury–platinum (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal interactions with biomolecules.
Mechanism of Action
The mechanism by which mercury–platinum (2/1) exerts its effects involves the interaction of its constituent metals with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes and induction of apoptosis. The platinum component is particularly effective in forming crosslinks with DNA, disrupting replication and transcription . Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular redox states, further influencing its biological activity .
Comparison with Similar Compounds
Platinum(II) complexes: These compounds, such as cisplatin, are widely used in cancer treatment due to their ability to form DNA crosslinks.
Mercury(II) compounds: These include mercury(II) chloride and mercury(II) oxide, which are known for their toxicity and use in various industrial applications
Uniqueness: Mercury–platinum (2/1) stands out due to its unique combination of mercury and platinum, resulting in distinct chemical and physical properties. Unlike simple platinum or mercury compounds, the intermetallic nature of mercury–platinum (2/1) provides enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
12162-33-3 |
|---|---|
Molecular Formula |
Hg2Pt |
Molecular Weight |
596.27 g/mol |
IUPAC Name |
mercury;platinum |
InChI |
InChI=1S/2Hg.Pt |
InChI Key |
QXVSTBMHJXGHBQ-UHFFFAOYSA-N |
Canonical SMILES |
[Pt].[Hg].[Hg] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


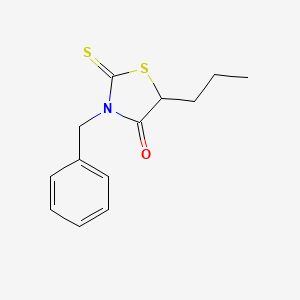
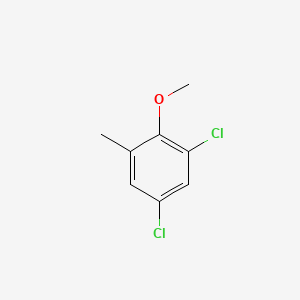
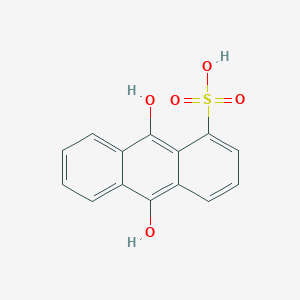
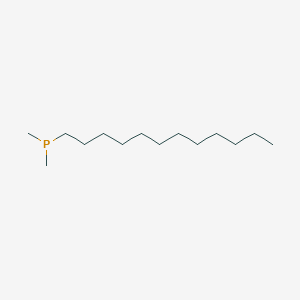
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)
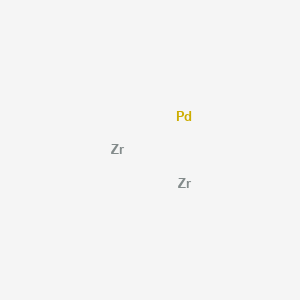
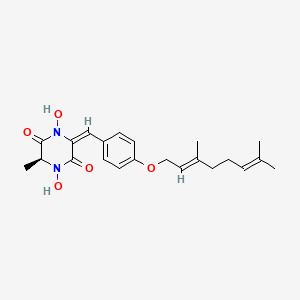

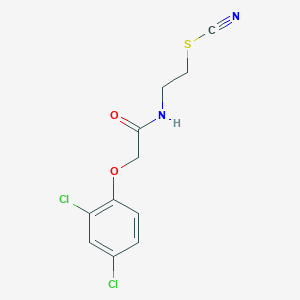

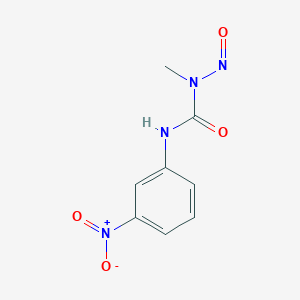
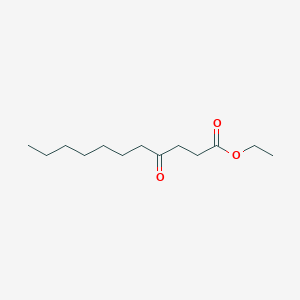
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)

